IR 143
Description
Historical Context and Genesis within Chemical Dye Families
The development of near-infrared absorbing dyes gained momentum in the latter half of the 20th century, driven by the need for materials with specific photophysical properties for applications such as laser technology and optical data recording. nih.govnii.ac.jp Polymethine dyes, a class of compounds characterized by a series of conjugated double bonds, proved to be a particularly fruitful area of research for achieving strong absorption in the NIR region. mdpi.com The genesis of IR 143 can be traced back to early investigations into novel infrared laser dyes in the 1970s. Research published in 1975 by Webb, Webster, and Plourde introduced a series of new infrared laser dyes, and subsequent work by Leduc and Weisbuch in 1978 further explored the continuous wave (CW) dye laser emission of such compounds beyond 1000 nm, with this compound being a notable subject of this research. luxottica.com
Classification and Structural Archetype of this compound within Polymethine Dyes
This compound is classified as a polymethine dye, more specifically a heptamethine cyanine (B1664457) dye. chemrevlett.com The defining structural feature of polymethine dyes is a conjugated system of an odd number of methine groups (-CH=) situated between two nitrogen atoms, which are typically part of heterocyclic rings. mdpi.com The length of this polymethine chain is a primary determinant of the dye's absorption wavelength, with longer chains generally resulting in absorption at longer wavelengths. mdpi.com
The structural archetype of this compound, as a heptamethine cyanine, consists of two naphthothiazole heterocyclic nuclei linked by a seven-carbon polymethine chain. A distinctive feature of this compound's structure is the presence of a cyclopentene (B43876) ring within the polymethine chain and a diphenylamino substituent. This specific architecture influences its electronic structure and, consequently, its characteristic absorption and emission properties in the near-infrared region. luxottica.com
Foundational Research Significance of this compound in Contemporary Chemistry
The foundational research significance of this compound lies primarily in its utility as a laser dye. luxottica.com Its ability to absorb and emit light efficiently in the near-infrared spectrum made it a valuable gain medium for dye lasers, which are known for their tunability and ability to produce ultrashort pulses. acs.org The study of its lasing properties, including its performance with different pump sources and in various solvents, has contributed to the broader understanding of structure-property relationships in polymethine dyes. luxottica.com
Furthermore, the spectroscopic characteristics of this compound and similar heptamethine cyanines are of fundamental interest in physical and organic chemistry. Research into their photophysical properties, such as absorption and fluorescence, provides insights into molecular electronics and the behavior of conjugated systems. chemrevlett.com While the primary historical application of this compound has been in laser systems, the broader class of heptamethine cyanine dyes is now extensively explored for applications in biomedical imaging and as fluorescent probes, indicating the ongoing relevance of the foundational research conducted on compounds like this compound. chemrevlett.comnih.gov
Interactive Data Tables
Chemical Identity of this compound
| Property | Value |
| Full Chemical Name | 2-[2-[2-(diphenylamino)-3-[(1-ethylnaphtho[1,2-d]thiazol-2(H)-ylidene)ethylidene]-1-cyclopenten-1-yl]ethenyl]-1-ethyl-naphtho[1,2-d]thiazolium perchlorate (B79767) luxottica.com |
| CAS Number | 54849-65-9 luxottica.com |
| Chemical Formula | C₄₇H₄₀N₃S₂·ClO₄ luxottica.com |
| Molecular Weight | 810.42 g/mol luxottica.com |
| Appearance | Red-brown crystalline powder luxottica.com |
Research Findings on Lasing Properties of this compound
| Lasing Wavelength Max. (nm) | Lasing Range (nm) | Pump Source | Solvent | Molar Concentration | Reference |
| 972 | 913-1020 | Kr (752, 799 nm) | DMSO/EG | 9.9 x 10⁻⁴ | luxottica.com |
| 960 | 894-1095 | Kr (752, sync, m-l) | DMSO/EG: 1/2 | 9.9 x 10⁻⁴ | luxottica.com |
| 839 | - | FL | Methanol | - | luxottica.com |
| 849 | - | - | Propylene Carbonate | - | luxottica.com |
| 864 | - | - | Dimethylsulfoxide | - | luxottica.com |
| FL: Flashlamp, Kr: Krypton Ion Laser, sync: synchronously pumped, m-l: mode-locked, DMSO: Dimethylsulfoxide, EG: Ethylene (B1197577) Glycol. |
Properties
CAS No. |
54849-65-9 |
|---|---|
Molecular Formula |
C47H40ClN3O4S2 |
Molecular Weight |
810.4 |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies and Chemical Derivatization of Ir 143
Precursor Synthesis and Reaction Pathways for IR 143 Core Structure
The core structure of this compound, a neutral cyclometalated iridium(III) dithioformic acid complex, is typically assembled through a multi-step reaction pathway that begins with the synthesis of a key precursor, the dichloro-bridged iridium(III) dimer. nih.gov
Step 1: Synthesis of the Chloro-Bridged Iridium(III) Dimer Precursor
The most common precursor for this class of complexes is the chloro-bridged dimer, [(ppy)₂Ir(μ-Cl)]₂, where 'ppy' represents the cyclometalating 2-phenylpyridine ligand. The synthesis involves the direct reaction of an iridium salt, typically iridium(III) chloride hydrate (IrCl₃·xH₂O), with an excess of the C^N cyclometalating ligand (2-phenylpyridine). acs.orgnih.gov
The reaction is generally carried out in a mixture of solvents, such as 2-ethoxyethanol and water, under an inert atmosphere and is heated to reflux for several hours. nih.gov During the reaction, the C-H bond on the phenyl ring of the ppy ligand is activated, leading to the formation of a stable five-membered ring structure chelated to the iridium center. The resulting dimer precipitates from the reaction mixture and can be isolated by filtration. rsc.org
Reaction Scheme for Dimer Synthesis: 2 IrCl₃·xH₂O + 4 C₁₁H₉N (ppy) → [Ir(ppy)₂(μ-Cl)]₂ + 4 HCl + 2x H₂O
Step 2: Synthesis of the Final this compound Complex
With the chloro-bridged dimer in hand, the final complex is synthesized via a ligand exchange reaction. The bridging chloride ligands of the dimer are replaced by the desired ancillary S^S ligand, a dithiocarboxylic acid derivative. nih.gov This reaction is typically performed by treating the dimer with two equivalents of the dithiocarboxylic acid or its corresponding salt in a suitable solvent like methanol at ambient temperature. nih.gov This step breaks the chloride bridges to yield two equivalents of the neutral mononuclear iridium(III) complex, such as this compound. nih.gov
Reaction Scheme for Final Complex Synthesis: [Ir(ppy)₂(μ-Cl)]₂ + 2 S^S⁻ → 2 [Ir(ppy)₂(S^S)] + 2 Cl⁻
This two-step approach is modular and allows for the synthesis of various derivatives by simply changing the C^N ligand in the first step or the S^S ligand in the second.
Optimization of Synthetic Yields and Selectivity for this compound
Mechanochemistry (Ball-Milling): Mechanochemistry offers an environmentally friendly and highly efficient alternative to traditional solvent-based synthesis. chemrxiv.orgnih.gov This solid-state method involves the grinding of reactants together, often with a small amount of a liquid additive (liquid-assisted grinding), to promote the chemical reaction. For the synthesis of iridium(III) complexes, mechanochemical approaches have been shown to produce high yields, with an optimized process for a related iridium primer complex reaching 83%. chemrxiv.orgnih.gov This method minimizes solvent waste and can dramatically shorten reaction times to around one hour at room temperature. chemrxiv.org
Optimization of Reaction Parameters: Beyond the heating method, careful optimization of other reaction parameters is crucial. This includes:
Choice of Base: In reactions requiring a base, such as the ligand exchange step, screening different bases (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) can significantly impact yield. chemrxiv.org
Solvent System: The choice of solvent can affect reactant solubility and reaction temperature, influencing both the rate and outcome of the synthesis.
Stoichiometry: Adjusting the molar ratios of the iridium precursor, ligands, and any additives is essential for maximizing the conversion to the desired product and minimizing side reactions.
| Method | Typical Reaction Time | Typical Yield | Key Advantages |
|---|---|---|---|
| Conventional Heating | >12 hours | 40-60% | Well-established, simple equipment |
| Microwave Irradiation | 30-60 minutes | up to 85% | Rapid heating, reduced time, lower solvent use rsc.orgrsc.org |
| Mechanochemistry | ~1 hour | up to 83% | Minimal solvent, energy efficient, rapid chemrxiv.orgnih.gov |
Chromatographic and Non-Chromatographic Purification Strategies for this compound
Obtaining high-purity this compound is critical for its characterization and application. A combination of non-chromatographic and chromatographic techniques is typically employed.
Non-Chromatographic Methods:
Precipitation and Washing: This is often the first step in purification. The iridium dimer precursor, being sparingly soluble in the reaction solvent mixture, precipitates out upon formation. rsc.org It can be collected by filtration or centrifugation and then washed with solvents like diethyl ether or methanol to remove unreacted starting materials and organic byproducts. rsc.orgnih.gov Similarly, the final neutral complex may also be induced to precipitate from the reaction mixture by cooling or by the addition of a non-solvent.
Chromatographic Methods:
Column Chromatography: This is the most common method for purifying neutral iridium(III) complexes. uomphysics.net Silica (B1680970) gel or neutral alumina are frequently used as the stationary phase. nih.govnih.gov A suitable solvent system (eluent), such as a mixture of dichloromethane and petroleum ether or acetonitrile, is chosen to separate the desired complex from any remaining impurities or side products. acs.org
Recrystallization: To achieve very high purity, especially for applications like single-crystal X-ray diffraction, recrystallization is employed. This involves dissolving the purified complex in a minimum amount of a suitable hot solvent and allowing it to cool slowly. Single crystals can be grown using techniques like slow evaporation or vapor diffusion of a non-solvent (e.g., diethyl ether or n-hexane) into a solution of the complex. nih.govuomphysics.net
Spectroscopic techniques such as NMR, UV-Visible, and IR spectroscopy are used to assess the purity of the complex after each purification step.
Design Principles for Structural Modification and Functionalization of this compound Derivatives
The modular synthesis of this compound allows for systematic structural modifications to tune its physicochemical properties for specific applications. The design of new derivatives is guided by a fundamental understanding of the relationship between the complex's structure and its electronic and photophysical properties.
Tuning Emission Properties: The emission color and quantum efficiency of iridium(III) complexes are governed by the energy of the triplet excited state, which is determined by the HOMO-LUMO energy gap.
Modification of C^N Ligands: The HOMO level is significantly influenced by the iridium d-orbitals and the cyclometalating ppy ligand. researchgate.net Introducing electron-withdrawing groups (e.g., -F, -CF₃, -CN) onto the ppy ligand stabilizes (lowers) the HOMO energy, increasing the HOMO-LUMO gap and causing a blueshift in the emission color. researchgate.net Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) raise the HOMO energy, leading to a redshift. acs.org
Modification of Ancillary (S^S) Ligands: The ancillary ligand can also influence the electronic structure and provides a convenient site for introducing functional groups without drastically altering the core emission properties.
Introducing Functionality: The ligands serve as handles to attach specific functional groups.
Targeting Moieties: For biomedical applications, molecules that direct the complex to specific cellular organelles, such as mitochondria, can be appended to the ligands. This is a key strategy for developing targeted anticancer agents. nih.govnih.gov
Steric Hindrance: Introducing bulky substituents onto the ligands can prevent intermolecular aggregation (π-π stacking), which often leads to luminescence quenching in the solid state. This strategy is crucial for developing efficient OLEDs. rsc.orgrsc.org
Reactive Handles: Incorporating reactive groups like alkynes, alkenes, or azides allows for further post-synthetic modification via click chemistry or other coupling reactions, enabling the construction of more complex molecular systems. chemrxiv.org
| Modification Site | Type of Modification | Primary Effect | Example Application |
|---|---|---|---|
| C^N Ligand (ppy) | Add electron-withdrawing group (-F) | Lowers HOMO, blueshifts emission researchgate.net | Blue OLEDs |
| C^N Ligand (ppy) | Add electron-donating group (-OMe) | Raises HOMO, redshifts emission | Red/Orange OLEDs |
| Ancillary Ligand (S^S) | Attach cationic moiety | Promotes mitochondrial targeting nih.gov | Targeted anticancer agents |
| C^N or Ancillary Ligand | Introduce bulky groups | Reduces aggregation, improves quantum yield rsc.org | Solid-state lighting |
| Ancillary Ligand (S^S) | Attach aptamer | Targets specific cell surface receptors nih.gov | Targeted therapy |
Synthetic Routes to Novel this compound Congeners with Tailored Chemical Features
Building upon the established design principles, several synthetic strategies have been developed to access novel congeners and libraries of this compound derivatives.
The "Primer Ligand" Strategy: This is a powerful approach for late-stage functionalization. chemrxiv.org It involves the initial synthesis of an "iridium primer" complex that contains an ancillary ligand with a good leaving group (e.g., an imidazole group on a thiourea-based ligand). This stable primer complex can then be reacted with a wide variety of nucleophiles (such as amines, alcohols, or thiols) in high-yielding transamidation-type reactions. chemrxiv.org This method elegantly bypasses potential solubility and reactivity issues associated with preparing a large library of individual ligands first, allowing for the rapid generation of diverse congeners from a single, common intermediate. chemrxiv.org
Modification of Precursors: A straightforward route to novel congeners involves modifying the initial building blocks.
Synthesis of New C^N Ligands: A vast array of substituted 2-phenylpyridine ligands can be synthesized using standard organic cross-coupling reactions, such as the Suzuki coupling. researchgate.net These custom-designed ligands are then used in the standard two-step synthesis to produce new iridium complexes with modified electronic properties.
Synthesis of New Ancillary Ligands: A library of dithiocarboxylic acids or other S^S ligands can be prepared and reacted with the same [(ppy)₂Ir(μ-Cl)]₂ dimer to generate a series of complexes with different functionalities attached to the ancillary ligand. nih.gov
Post-Complexation Modification: In some cases, the coordinated ligand of a stable iridium complex can be chemically modified. While challenging due to the potential for reaction at the metal center, regioselective substitution reactions like formylation or iodination have been successfully performed on the phenyl ring of a coordinated ppy ligand. researchgate.net These newly introduced functional groups can then undergo further conversions, such as cross-coupling or cyanation, to generate novel derivatives. researchgate.net This strategy is particularly useful when the desired functional group is not compatible with the initial complex formation conditions.
Iii. Spectroscopic Investigations and Photophysical Dynamics of Ir 143
Infrared Spectroscopic Characterization of IR 143 and its Analogs
Infrared (IR) spectroscopy is a powerful analytical tool for identifying the functional groups and probing the molecular structure of a compound by measuring the absorption of infrared radiation corresponding to its vibrational modes.
The infrared spectrum of a complex molecule like this compound is comprised of numerous absorption bands corresponding to the various vibrational motions of its covalently bonded atoms. msu.edu A complete vibrational assignment for this compound is complex, but the spectrum can be analyzed by identifying the characteristic frequencies of its principal functional groups. libretexts.org The molecule possesses several key structural components, including aromatic rings (from the naphthothiazole and diphenylamino groups), a cyclopentene (B43876) ring, and C-N and C-S bonds.
The region from 4000 to 1450 cm⁻¹ is known as the group frequency region, where absorptions are typically due to stretching vibrations of specific diatomic units. msu.edu For this compound, this region would feature C-H stretching vibrations from the aromatic and alkyl groups. The region between 1450 and 600 cm⁻¹ is the fingerprint region, containing a complex pattern of bands that are unique to the molecule as a whole. msu.edu
Table 1: Expected Characteristic Infrared Absorption Bands for this compound Functional Groups This table is based on general vibrational frequency data for organic functional groups and represents expected, not experimentally measured, values for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Alkyl C-H | Stretching | 3000 - 2850 |
| C=C (Aromatic) | Stretching | 1600 - 1450 |
| C=C (Alkene) | Stretching | 1680 - 1620 |
| C-N | Stretching | 1350 - 1000 |
| C-S | Stretching | 800 - 600 |
Data sourced from general principles of infrared spectroscopy. msu.eduuomustansiriyah.edu.iq
Infrared spectroscopy is highly sensitive to intermolecular forces, such as hydrogen bonding, which can significantly influence the vibrational frequencies of the involved functional groups. nih.gov When a molecule like this compound is dissolved in a protic solvent, its nitrogen or sulfur atoms could potentially act as hydrogen bond acceptors. The formation of such bonds perturbs the electronic environment of the molecule, leading to shifts in its vibrational bands. dtic.mil
For instance, the formation of a hydrogen bond typically weakens the covalent bond of the donor group (e.g., an O-H in a solvent molecule), causing a "red shift" (a shift to lower frequency) and broadening of its characteristic stretching band. nih.gov Conversely, interactions with the solute can also induce smaller shifts in the vibrational modes of the solute itself. By analyzing these spectral shifts in different solvent environments, IR spectroscopy can provide evidence for and characterize the nature of solute-solvent interactions. dtic.milroyalsocietypublishing.org
Electronic Spectroscopy and Excited State Dynamics of this compound
Electronic spectroscopy, primarily UV-Visible absorption and fluorescence spectroscopy, investigates the transitions between electronic energy levels in a molecule. For a dye like this compound, these techniques are crucial for understanding its color, how it absorbs light, and the subsequent fate of the absorbed energy.
Upon absorbing a photon, a molecule is promoted to an electronically excited state. It can then return to the ground state through several competing relaxation pathways that occur on extremely short timescales. youtube.com Ultrafast spectroscopic techniques, such as femtosecond transient absorption, are employed to monitor these processes in real-time. rsc.org
For complex dyes, the dominant relaxation pathways for the initially excited singlet state (S₁) include:
Internal Conversion (IC): A non-radiative transition between electronic states of the same multiplicity (e.g., S₁ → S₀). This process is often very fast, occurring on the femtosecond to picosecond timescale. rsc.org
Fluorescence: A radiative transition from the S₁ state back to the ground state (S₀), resulting in the emission of a photon at a longer wavelength than the absorbed light.
Intersystem Crossing (ISC): A non-radiative transition between states of different multiplicity (e.g., S₁ → T₁), where T₁ is the first triplet excited state. The efficiency of this process is critical for applications like photodynamic therapy. mdpi.com
The electronic absorption and emission spectra of dyes like this compound are often highly sensitive to the polarity of their solvent environment, a phenomenon known as solvatochromism. nih.govmdpi.com The solvent can differentially stabilize the ground and excited states of the dye molecule. If the excited state is more polar than the ground state, a polar solvent will stabilize the excited state more, leading to a red shift (bathochromic shift) in the absorption maximum. Conversely, if the ground state is more stabilized, a blue shift (hypsochromic shift) will be observed. rsc.org
This compound exhibits significant solvatochromic shifts, as indicated by its varying absorption and lasing maxima in different solvents. luxottica.com For example, the absorption maximum shifts depending on the solvent used, highlighting the change in the energy gap between the ground and excited states due to solvent-solute interactions. luxottica.com
Table 2: Absorption and Lasing Properties of this compound in Different Solvents
| Solvent(s) | Absorption Max (nm) | Lasing Max (nm) |
| Methanol | 839 | 972 |
| DMSO/EG | 849 | 976 |
| DMSO | 864 | - |
Data sourced from Luxottica Exciton. luxottica.com DMSO = dimethylsulfoxide; EG = ethylene (B1197577) glycol.
This behavior underscores the sensitivity of the electronic structure of this compound to its immediate microenvironment.
Advanced Spectroscopic Modalities for Probing this compound Microenvironments
Beyond conventional IR and UV-Vis spectroscopy, advanced techniques offer deeper insights into the structure, dynamics, and local environment of molecules like this compound.
Two-Dimensional Infrared (2D-IR) Spectroscopy: This technique is analogous to 2D NMR and provides information on the coupling and energy transfer between different vibrational modes. nih.gov By revealing cross-peaks between vibrations, 2D-IR can elucidate the flow of vibrational energy through the molecular structure following excitation, offering a detailed picture of intramolecular energy redistribution. nih.gov
Time-Resolved Spectroscopy: Techniques like femtosecond transient absorption and time-resolved fluorescence provide direct measurements of excited-state lifetimes and the kinetics of energy relaxation processes. rsc.orgaps.org These methods are essential for mapping the complete photophysical decay scheme of a dye.
Quantum Cascade Lasers (QCLs): The development of high-brilliance light sources like QCLs has significantly advanced IR spectroscopy and imaging. nih.govresearchgate.net QCLs provide high power and tunability in the mid-infrared region, enabling high-resolution measurements and faster data acquisition, which could be applied to study the vibrational properties of this compound with greater precision. nih.govspectroscopyonline.com
Combined IR/UV Spectroscopy: This double-resonance technique allows for the conformer-specific study of molecules. An IR laser can be used to selectively excite a specific conformer, and a subsequent UV laser probes the effect on the electronic spectrum, allowing for the disentanglement of complex spectra arising from multiple molecular conformations. rptu.de
These advanced methods provide powerful tools for building a comprehensive understanding of the relationship between the structure of this compound and its complex photophysical behavior in diverse environments.
Time-Resolved Fluorescence Spectroscopy of this compound
Time-resolved fluorescence spectroscopy is a powerful method to study the excited-state lifetime of fluorescent molecules. researchgate.net The fluorescence lifetime is a measure of the average time a molecule remains in its excited state before returning to the ground state and is an intrinsic property of the fluorophore. researchgate.net This parameter is sensitive to the molecular environment, and its measurement can provide insights into quenching processes and other de-excitation pathways.
The photophysical properties of cyanine (B1664457) dyes such as this compound are known to be influenced by the solvent environment. nih.govresearchgate.netwooster.edu Factors such as solvent polarity and viscosity can affect the rates of radiative and non-radiative decay processes, thereby influencing both the fluorescence quantum yield and lifetime. For instance, in some dye molecules, an increase in solvent polarity can lead to an increase in the rate of internal conversion, which is a non-radiative process, and consequently, a decrease in fluorescence efficiency. researchgate.net
Table 1: Spectroscopic Properties of this compound in Different Solvents
| Solvent | Absorption Max (nm) | Lasing Range (nm) | Pump Source |
|---|---|---|---|
| Methanol | 839 | 913-1020 | Flashlamp |
| DMSO/EG | 849 | 972 | Kr (752, 799 nm) |
| Propylene Carbonate | 849 | - | - |
| Dimethylsulfoxide | 864 | 976 | Kr (752, sync, m-l) |
Data sourced from Luxottica Exciton product information sheet. luxottica.com
The data in Table 1, derived from a technical datasheet, shows that the absorption maximum of this compound exhibits a solvatochromic shift, moving to longer wavelengths in more polar solvents like DMSO. luxottica.com The dye has been successfully used as a lasing medium, which inherently relies on its fluorescent properties. luxottica.com The broad lasing range, extending beyond 1000 nm, underscores its utility as a NIR emitter. luxottica.com
Single-Molecule Spectroscopy of this compound
Single-molecule spectroscopy allows for the study of individual molecules, thereby avoiding the ensemble averaging inherent in bulk measurements. nih.gov This technique is particularly valuable for revealing heterogeneities in molecular populations and for observing dynamic processes that would otherwise be obscured. nih.gov The application of single-molecule imaging to near-infrared dyes is advantageous for cellular studies as it can reduce the autofluorescence background that is often problematic when using visible light excitation. nih.gov
As of this writing, specific studies focusing on the single-molecule spectroscopy of this compound have not been identified in the surveyed scientific literature. However, the principles and benefits of this technique, as demonstrated with other NIR dyes, can be extended to what such a study on this compound might reveal. nih.govnih.gov
A single-molecule study of this compound could provide detailed insights into its photophysical behavior. For instance, by immobilizing individual this compound molecules and observing their fluorescence over time, one could characterize phenomena such as:
Photoblinking: The intermittent emission of light from a single fluorophore, which can provide information about transitions to and from long-lived dark states.
Photobleaching: The irreversible loss of fluorescence, which is a critical parameter for determining the robustness of a dye in imaging applications. nih.gov
Spectral Heterogeneity: Variations in the emission spectra of individual molecules due to differences in their local nano-environments.
Such studies have been performed on other commercially available near-infrared dyes to identify the most suitable candidates for single-molecule imaging based on their brightness and photostability. nih.gov A similar characterization of this compound at the single-molecule level would be invaluable for its potential use in advanced imaging techniques, such as single-molecule tracking and Förster Resonance Energy Transfer (FRET) experiments. nih.gov
Iv. Theoretical and Computational Chemistry Approaches for Ir 143
Quantum Chemical Calculations of Electronic Structure and Energetics of IR 143
Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules like this compound. These methods are used to determine the distribution of electrons within the molecule, the energies of its molecular orbitals, and the nature of its electronic transitions, which are responsible for its characteristic color and fluorescence.
Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the ground-state properties of medium to large-sized molecules due to its favorable balance of accuracy and computational cost. For styryl dyes structurally analogous to this compound, such as 2-[4-(dimethylamino)styryl]-1-ethylquinolinium iodide, DFT has been successfully applied to elucidate their structural and electronic properties. nih.gov
Researchers have utilized DFT to confirm the selective protonation of the dimethylamino group in similar dyes by calculating reactivity indices like the Fukui function and analyzing Natural Population Analysis (NPA) partial atomic charges. nih.gov These calculations reveal how the electron density is redistributed upon protonation, providing insights into the molecule's reactivity and interaction with its environment.
Furthermore, DFT calculations can shed light on the aromaticity of the different ring systems within the dye molecule. The Nucleus-Independent Chemical Shift (NICS) index, a common DFT-based metric for aromaticity, has been computed for the quinolinium and benzene (B151609) rings of analogous dyes to understand their electronic character. nih.gov
Table 1: Calculated Properties of a Styryl Dye Analogous to this compound using DFT
| Calculated Parameter | Value/Observation | Significance |
| Protonation Site | Dimethylamino group | Confirmed as the most reactive site for protonation. nih.gov |
| NPA Charge on N (amino) | Decreases upon protonation | Indicates a shift in electron density away from the nitrogen atom. |
| NICS(0) Index (Benzene ring) | -8.5 | Indicates aromatic character. nih.gov |
| NICS(0) Index (Quinolinium ring) | -6.9 | Indicates aromatic character. nih.gov |
This interactive table summarizes key findings from DFT studies on a styryl dye structurally similar to this compound.
While DFT is primarily a ground-state theory, its time-dependent extension (TD-DFT) is widely used for excited states. However, for more rigorous and benchmark-quality results, ab initio methods are often employed. Methods like Complete Active Space Second-Order Perturbation Theory (CASPT2) and Coupled Cluster (CC) theory, although computationally more demanding, can provide a more accurate description of the excited electronic states, especially in cases where TD-DFT may fail, such as for states with significant charge-transfer character or double-excitation character.
For cyanine (B1664457) dyes, these high-level ab initio calculations can be crucial for accurately predicting the energy of the lowest excited singlet state (S₁) and the first triplet state (T₁), which are key to understanding the fluorescence and phosphorescence properties of the molecule. While specific CASPT2 or CC studies on this compound are not prominent in the literature, these methods are the gold standard for calibrating the results from more computationally efficient methods like TD-DFT for this class of dyes.
Molecular Dynamics Simulations of this compound in Diverse Chemical Media
Molecular Dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in solution and other complex environments. By simulating the atomic motions over time, MD can provide insights into how the solvent and other environmental factors influence the conformation and dynamics of a dye molecule like this compound.
For ionic cyanine dyes, MD simulations have been used to study their self-assembly and aggregation in aqueous solutions. chemrxiv.org These simulations, often employing force fields like the General Amber Force Field (GAFF) optimized with quantum chemical data, can predict the formation of dimers and larger aggregates (H- or J-aggregates), which significantly alters the photophysical properties of the dye. chemrxiv.orgkallipos.gr Such simulations can also calculate the potential of mean force (PMF) to determine the free energies of association for these aggregation processes. chemrxiv.org
Modeling of Photophysical Processes and Deactivation Pathways in this compound
A key aspect of understanding fluorescent dyes is modeling their deactivation pathways from the excited state. Besides fluorescence, molecules can return to the ground state through non-radiative pathways, which compete with light emission and reduce the fluorescence quantum yield.
For styryl dyes, a major non-radiative deactivation channel is a large-amplitude motion, such as twisting around the central ethylene (B1197577) bridge. nih.gov Computational modeling can map out the potential energy surface of the excited state as a function of this torsional angle. These calculations often show that upon twisting, the energy of the excited state decreases, and it may cross with the ground state potential energy surface, leading to efficient non-radiative decay. This process, known as a twisted intramolecular charge transfer (TICT) state formation, is a common deactivation mechanism in many flexible dye molecules. nih.gov Studies on similar molecules have shown that twisting of the dialkylaniline group is a key coordinate for this non-radiative decay. nih.gov
Computational Prediction of Spectroscopic Signatures for this compound and its Derivatives
One of the most practical applications of computational chemistry is the prediction of spectroscopic properties. Time-Dependent Density Functional Theory (TD-DFT) is widely used to calculate the vertical excitation energies, which correspond to the maxima of the absorption bands in the electronic spectrum (UV-Vis).
For 2-[4-(dimethylamino)styryl]-1-ethylquinolinium iodide, a close analog of this compound, TD-DFT calculations have successfully explained the experimental changes in the absorption spectrum upon protonation. nih.gov The calculations show that the Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) transition is responsible for the main absorption band. Upon protonation of the dimethylamino group, this group is electronically decoupled from the pi-system of the molecule, leading to a significant blue shift (hypsochromic shift) in the absorption maximum, which is accurately reproduced by the TD-DFT calculations. nih.gov
Table 2: Predicted vs. Experimental Absorption Maxima (λ_max) for a Styryl Dye Analog
| Molecular Form | Calculated λ_max (nm) (TD-DFT) | Experimental λ_max (nm) |
| Neutral Form | 496 | 501 nih.gov |
| Protonated Form | 378 | 380 nih.gov |
This interactive table demonstrates the accuracy of TD-DFT in predicting the spectroscopic shifts upon protonation for a dye structurally similar to this compound.
Solvent-Mediated Effects and Environmental Perturbations on this compound Properties
The properties of dyes are often highly sensitive to their environment. Computational models can account for solvent effects in several ways. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute's electronic structure and spectra.
Explicit solvent models, typically used in conjunction with MD simulations, involve including a large number of individual solvent molecules in the simulation box. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial for accurately describing the behavior of the dye in protic solvents. For styryl dyes, the viscosity of the solvent has been shown to play a major role in their excited-state dynamics, as a more viscous environment can hinder the large-amplitude torsional motions associated with non-radiative decay, thus increasing fluorescence. nih.gov Computational studies can probe these effects by simulating the dye in different solvent environments and analyzing the resulting structural and dynamic changes.
V. Applications of Ir 143 in Advanced Chemical Sciences and Engineering
Integration of IR 143 into Nanomaterials and Hybrid Composites
The incorporation of this compound into nanomaterials and hybrid composites is a strategy employed to enhance its photostability, modulate its photophysical properties, and create multifunctional materials. These composites can be designed for a range of applications by combining the properties of the dye with those of the host nanomaterial.
The integration of dyes like this compound into nanostructures is often achieved through surface adsorption or encapsulation. Surface functionalization of nanoparticles is a critical step to enable the conjugation of molecules like this compound. sciencedaily.com This can be achieved through both covalent and non-covalent interactions, including electrostatic forces and van der Waals interactions. osti.gov For instance, silica (B1680970) nanoparticles are a common choice for encapsulating NIR dyes due to their biocompatibility and the possibility of surface modifications. avestia.com
One common encapsulation method is the Stöber method or variations thereof, where the dye is introduced during the synthesis of silica nanoparticles. avestia.comnih.gov For cationic dyes like this compound, it is hypothesized that the dye adsorbs onto the anionic surface of forming silica nanoparticles through electrostatic interactions, leading to its physical confinement within the silica network. nih.gov Another approach involves the use of pre-synthesized nanoparticles which are then coated with a shell material that entraps the dye. For example, a silica shell can be grown around iron oxide nanoparticles, with dye molecules doped into this second shell to improve photostability and allow for further surface functionalization. nih.gov
The encapsulation of NIR dyes within a polymer matrix is another effective strategy. Polymer nanoparticles can be doped with fluorescent molecules to enhance properties like water solubility and to protect the dye from the surrounding environment. nih.gov The reprecipitation method is one technique used to prepare polymer particles that encapsulate hydrophobic compounds. nih.gov
The confinement of this compound within a nanostructure can have a significant impact on its photophysical properties. Encapsulation can protect the dye from environmental quenching and photodegradation, thus enhancing its fluorescence intensity and stability. avestia.comnih.gov For example, the encapsulation of the NIR dye oxazine (B8389632) 725 in silica nanoparticles resulted in a significant increase in its absolute fluorescence quantum yield from 0.048 (free dye) to 0.198 (encapsulated). nih.gov This enhancement is attributed to the limitation of molecular motion for the encapsulated dye molecules. nih.gov
Furthermore, the local environment within the nanoparticle can influence the electronic transitions of the dye. The polarity of the surrounding matrix can affect the Stokes shift of the dye. Research on other NIR dyes has shown that functionalization with polymers and conjugation to nanoparticles can tune the Stokes shift. scilit.com For cyanine (B1664457) dyes, it has been observed that their conformational changes can be used as an indicator of the local environment within ultrasmall silica nanoparticles. osti.govresearchgate.net Specifically, as additional silica shells are deposited, the amplitude of photo-induced cis-trans isomerization of the encapsulated cyanine dye decreases, suggesting the dye is located near the surface of the core nanoparticle. osti.govresearchgate.net
The following table summarizes some key photophysical properties of this compound in different solvent environments, which can be compared to its behavior when encapsulated in nanomaterials.
| Property | Value | Solvent | Reference |
| Chemical Formula | C47H40N3S2.ClO4 | - | luxottica.com |
| Molecular Weight | 810.42 | - | luxottica.com |
| Appearance | Red brown crystalline powder | - | luxottica.com |
| Absorption Max (λ-max) | 839 nm | Methanol (m) | luxottica.comrsc.org |
| Absorption Max (λ-max) | 849 nm | Propylene carbonate (pc) | luxottica.comrsc.org |
| Absorption Max (λ-max) | 864 nm | Dimethylsulfoxide (s) | luxottica.comrsc.org |
| Lasing Wavelength Max | 972 nm | DMSO/EG | luxottica.comrsc.org |
| Lasing Wavelength Range | 913-1020 nm | DMSO/EG | luxottica.comrsc.org |
| Lasing Wavelength Max | 976 nm | DMSO/EG: 1/2 | luxottica.comrsc.org |
| Lasing Wavelength Range | 894-1095 nm | DMSO/EG: 1/2 | luxottica.comrsc.org |
Role of this compound in Non-Linear Optics and Photonic Systems
Polymethine dyes, the class of compounds to which this compound belongs, are known for their significant nonlinear optical (NLO) properties. core.ac.ukresearchgate.net These properties arise from the delocalized π-electron system along the polymethine chain. core.ac.uk The interaction of these dyes with intense laser light can lead to phenomena such as saturable absorption and reverse saturable absorption, making them suitable for applications like optical limiting. core.ac.ukresearchgate.net
The NLO behavior of polymethine dyes is highly dependent on the wavelength of the incident light relative to the dye's absorption maximum. core.ac.uk Studies on similar dyes have shown that at wavelengths near the absorption peak, saturable absorption (a decrease in absorption with increasing light intensity) is often observed. core.ac.uk Conversely, at wavelengths far from resonance, reverse saturable absorption (an increase in absorption with increasing intensity) can occur. core.ac.uk This makes them candidates for optical limiting applications, which protect sensors from high-intensity laser pulses. researchgate.net
The third-order nonlinear susceptibility, χ(3), is a key parameter that quantifies the NLO response of a material. Research on various dye solutions has shown that the hyperpolarizabilities of dye molecules can be significantly larger than that of the solvent. core.ac.uk For some dyes, the third-order nonlinear susceptibility has been measured to be on the order of 10⁻⁵ esu. researchgate.net The large NLO response of polymethine dyes like this compound makes them interesting for use in photonic devices. researchgate.net
Development of this compound as Analytical Probes for Chemical Systems (non-biological)
The sensitivity of the absorption and emission spectra of certain dyes to their local environment, a phenomenon known as solvatochromism, can be exploited for the development of analytical probes. acs.orgrug.nlsemanticscholar.orgresearchgate.net The spectral shifts are caused by differential solvation of the ground and excited states of the dye molecule. rug.nl For dyes with a large change in dipole moment upon excitation, a change in solvent polarity will lead to a shift in the absorption or emission maximum. rug.nl This property can be used to create optical sensors for monitoring environmental pollutants or for use as Lewis acid-base indicators. acs.org
While specific applications of this compound as a non-biological analytical probe are not extensively documented in the reviewed literature, the principles of solvatochromism suggest its potential in this area. The variation in its absorption maximum in different solvents (as shown in the table above) indicates a degree of solvatochromism. This could potentially be harnessed to detect changes in the chemical composition of a system. For instance, functional nucleic acid-based fluorescent probes have been developed for the detection of metal ions, where the interaction with the ion leads to a change in the fluorescence signal. researchgate.net A similar principle could be applied to this compound, where its interaction with specific analytes could induce a measurable change in its photophysical properties.
Photo-responsive Materials Utilizing this compound Chromophores
Photo-responsive materials are a class of smart materials that change their properties in response to light. mdpi.comresearchgate.net This response is typically driven by a photo-responsive chromophore embedded within the material, often a polymer matrix. mdpi.comresearchgate.net The photochemical reactions of the chromophore, such as photoisomerization or photocleavage, can lead to macroscopic changes in the material's properties, including its shape, solubility, or refractive index. mdpi.comresearchgate.net
The development of photo-responsive materials often involves incorporating photochromic molecules, which can reversibly switch between two isomers with different absorption spectra, into a polymer film. rsc.orgnih.gov While the reviewed literature does not provide specific examples of photo-responsive materials based on the this compound chromophore itself, the general principles of photo-responsive polymer design could be applied. For instance, if this compound or a derivative could undergo a reversible photochemical reaction, its incorporation into a polymer matrix could lead to a material with switchable optical properties. The ability to control the refractive index of a polymer film through photochemical reactions has been demonstrated with other dyes, enabling the fabrication of photonic devices like waveguides. researchgate.net The use of fluorescent dyes in combination with photochromic compounds can also allow for the reversible switching of fluorescence in a polymer film. researchgate.net Another application of such materials is in optical data storage, where information can be written and read using light. sciencedaily.com
Vi. Intermolecular Interactions and Self Assembly of Ir 143 in Solution and at Interfaces
Aggregation Phenomena and Supramolecular Assembly of IR 143
Cyanine (B1664457) dyes, including this compound, are well-known for their strong tendency to form aggregates in aqueous and other polar solutions. This aggregation is a result of non-covalent interactions, such as van der Waals forces and π-π stacking between the large, planar aromatic systems of the dye molecules. The specific arrangement of the molecules within these self-assembled structures dictates their photophysical properties, leading to the formation of distinct aggregate types, primarily J-aggregates and H-aggregates.
J-aggregates, or Scheibe aggregates, are characterized by a head-to-tail arrangement of the dye molecules, resulting in a bathochromic (red) shift in the absorption spectrum compared to the monomer. These aggregates are often fluorescent. Conversely, H-aggregates feature a face-to-face stacking of the molecules, leading to a hypsochromic (blue) shift in the absorption spectrum and are typically non-emissive. The formation of these aggregates is a dynamic process, influenced by the molecular structure of the dye, including the length of its polymethine chain and the nature of its substituents. nih.gov
The process of aggregation for cyanine dyes typically begins with the formation of dimers, which then act as nucleation sites for the growth of larger, higher-order aggregates. The mechanism is often cooperative, where the initial formation of a dimer facilitates the addition of subsequent monomer units. For amphiphilic cyanine dyes, this self-assembly can be highly organized, leading to the formation of supramolecular structures like nanotubes. researchgate.netdenison.edu
Kinetic studies on related cyanine dyes have shown that aggregate formation can proceed through intermediate states. For instance, a kinetic intermediate may form rapidly before slowly converting into more thermodynamically stable aggregate structures, such as bundles of nanotubes. researchgate.net The specific pathway and the final morphology of the aggregates are sensitive to the preparation conditions. The transition from monomer to aggregate is often studied using absorption spectroscopy, where the appearance of new, shifted absorption bands signifies the formation of J- or H-aggregates.
The extent of aggregation of cyanine dyes is strongly dependent on both the dye concentration and the ionic strength of the solution.
Concentration: At very low concentrations, cyanine dyes typically exist as monomers. As the concentration increases, the equilibrium shifts towards the formation of dimers and higher aggregates. This is readily observed through changes in the UV-Vis absorption spectrum, where the monomer absorption peak decreases in intensity while the aggregate absorption band grows. researchgate.net Studies on dyes similar to this compound show a clear transition from monomeric or intermediate species at low concentrations to well-defined aggregates at higher concentrations. chemrxiv.org
Ionic Strength: The addition of salts to an aqueous solution of a cationic dye like this compound can significantly promote aggregation. The added ions can screen the electrostatic repulsion between the positively charged dye molecules, allowing them to approach each other more closely and enabling attractive forces like π-π stacking to dominate. nih.gov This effect is particularly pronounced for dyes with opposite charges, where electrostatic attraction can drive the formation of ion pairs and subsequent aggregation. nih.gov
The table below summarizes the general influence of these factors on the aggregation of cyanine dyes.
| Factor | Effect on Aggregation | Spectroscopic Observation |
| Increasing Concentration | Promotes formation of dimers and higher-order aggregates. | Decrease in monomer absorption peak, increase in J- or H-aggregate absorption bands. |
| Increasing Ionic Strength | Generally enhances aggregation by screening electrostatic repulsion between cationic dye molecules. | Similar to increasing concentration; can induce aggregation at lower dye concentrations. |
Interfacial Behavior and Surface Adsorption of this compound
The behavior of cyanine dyes at interfaces is critical for their application in areas such as thin-film technologies and as probes for biological membranes. The amphiphilic nature of many cyanine dyes facilitates their adsorption onto surfaces and their partitioning into lipid bilayers.
When a cyanine dye solution is used to create a thin film, for example by spin-coating, the properties of the resulting film are highly dependent on the solvent used. The solvent influences the dye's deposition from the solution, which in turn affects the morphological structure and surface roughness of the film. instras.com A smoother, more uniform film surface generally leads to higher reflectivity, a crucial parameter for applications in optical data storage. Research on other cyanine dyes has demonstrated that solvents that promote a more even deposition can yield films with superior optical properties. instras.com
The styryl dye FM1-43, which shares structural motifs with this compound, is known to reversibly partition into the outer leaflet of cell membranes. nih.gov This interfacial interaction is key to its function as a tracer for vesicle cycling. This suggests that this compound may also exhibit significant interactions with biological or synthetic membrane interfaces, driven by a combination of electrostatic and hydrophobic forces.
Vii. Emerging Research Directions and Future Outlook for Ir 143 Studies
Unexplored Synthetic Pathways and Novel Functionalization Strategies for IR 143
The classical synthesis of heptamethine cyanines, including this compound, typically involves the condensation of two heterocyclic quaternary salts with a polymethine chain precursor. mdpi.com While effective, this method can be limited by harsh reaction conditions and the availability of functionalized starting materials. acs.org Future research is geared towards developing more modular and efficient synthetic routes that allow for greater structural diversity and the introduction of novel functionalities.
One promising area is the exploration of late-stage functionalization, where modifications are introduced on the cyanine (B1664457) scaffold after its initial synthesis. This approach circumvents the need for synthesizing complex precursors and allows for the direct installation of a wide array of functional groups. nih.gov For instance, methods for the direct C-H functionalization of the polymethine chain or the heterocyclic rings are being investigated. These strategies could enable the introduction of moieties that enhance properties such as water solubility, photostability, and quantum yield. nih.gov
Furthermore, the development of novel linker technologies is a key focus. Functionalized cyanine dyes with linker moieties facilitate their conjugation to biomolecules and other species of interest. google.com Research into new types of linkers, including those that are cleavable under specific biological conditions, will expand the utility of this compound in targeted therapies and diagnostics.
Table 1: Potential Functionalization Strategies for this compound and Their Anticipated Effects
| Functionalization Strategy | Target Position on this compound | Anticipated Effect on Properties |
| Sulfonation | Heterocyclic rings | Increased water solubility |
| PEGylation | N-alkyl side chains | Improved biocompatibility and circulation time |
| Introduction of heavy atoms (e.g., iodine) | Polymethine chain | Enhanced intersystem crossing for photodynamic therapy |
| Click chemistry handles (e.g., alkynes, azides) | Linker arm | Facile conjugation to biomolecules |
It is important to note that while these strategies are being developed for cyanine dyes in general, their specific application to this compound is a burgeoning area of research.
Advanced Spectroscopic Methodologies for Unraveling Complex Dynamics of this compound
The photophysical properties of this compound are central to its applications. While standard absorption and fluorescence spectroscopy provide basic information, a deeper understanding of its excited-state dynamics requires more sophisticated techniques. core.ac.uk Future research will increasingly rely on advanced spectroscopic methods to probe the intricate processes that occur upon photoexcitation.
Time-resolved spectroscopy, with temporal resolution spanning from femtoseconds to nanoseconds, is crucial for elucidating the pathways of energy relaxation and intersystem crossing. acs.org These studies can reveal the lifetimes of excited states and the quantum yields of various photophysical processes, which are critical parameters for applications such as fluorescence imaging and phototherapy. nih.gov
Furthermore, single-molecule spectroscopy is emerging as a powerful tool to study the behavior of individual this compound molecules, eliminating the ensemble averaging inherent in bulk measurements. This can provide insights into conformational changes, interactions with the local environment, and photobleaching mechanisms at the molecular level.
The application of techniques like fluorescence correlation spectroscopy (FCS) can also provide information on the diffusion and concentration of this compound in complex media, which is particularly relevant for its use in biological systems. nih.gov
Table 2: Advanced Spectroscopic Techniques for the Study of this compound
| Spectroscopic Technique | Information Gained | Relevance to this compound |
| Time-Resolved Fluorescence Spectroscopy | Excited-state lifetimes, quantum yields | Optimization for fluorescence-based applications |
| Transient Absorption Spectroscopy | Intersystem crossing rates, triplet state properties | Design for photodynamic therapy |
| Single-Molecule Spectroscopy | Heterogeneity in photophysical behavior | Understanding of photostability and environmental effects |
| Fluorescence Correlation Spectroscopy | Diffusion coefficients, concentration in situ | Characterization in biological and material systems |
Integration of Machine Learning and AI in this compound Design and Prediction
The traditional approach to dye design often involves a trial-and-error process of synthesis and characterization. The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize this paradigm by enabling the computational design and prediction of dye properties. researchgate.net For a molecule like this compound, this could significantly accelerate the discovery of new derivatives with enhanced performance.
ML models can be trained on large datasets of known dyes to learn the complex relationships between molecular structure and photophysical properties. colab.ws These models can then be used to predict the absorption and emission wavelengths, quantum yields, and other characteristics of novel this compound derivatives before they are synthesized. nih.gov This predictive capability can guide synthetic efforts towards the most promising candidates, saving time and resources.
Furthermore, generative AI models can be employed to design entirely new cyanine dye structures with desired properties. By providing the model with a set of target parameters, it can generate novel molecular architectures that are predicted to meet those criteria. This approach has the potential to uncover unconventional dye designs that might not be conceived through traditional chemical intuition.
The use of ML in the analysis of spectroscopic data is another promising avenue. For instance, ML algorithms can be used to deconvolve complex spectra or to identify subtle spectral signatures that correlate with specific molecular behaviors. nih.govthemoonlight.io
Table 3: Applications of Machine Learning and AI in this compound Research
| AI/ML Application | Description | Potential Impact on this compound Studies |
| Property Prediction | Training models to predict photophysical properties from molecular structure. researchgate.netcolab.ws | Rapid screening of virtual libraries of this compound derivatives. |
| Generative Design | Using AI to generate novel dye structures with desired characteristics. | Discovery of new high-performance cyanine dyes related to this compound. |
| Spectral Analysis | Applying machine learning to interpret complex spectroscopic data. nih.gov | Enhanced understanding of this compound's photophysics. |
| Synthesis Planning | Utilizing AI to predict optimal synthetic routes for this compound and its derivatives. | More efficient and sustainable synthesis of this compound. |
Broader Implications of this compound Research in Fundamental Chemical Discoveries
The study of this compound and related heptamethine cyanine dyes has implications that extend beyond their direct applications. Research into these molecules contributes to a more profound understanding of fundamental chemical principles.
The long, conjugated polymethine chain of this compound serves as an excellent model system for studying the behavior of π-electrons in confined spaces, providing experimental validation for quantum mechanical models like the particle-in-a-box. libretexts.org The relationship between the length of the polymethine chain and the absorption wavelength is a classic example used to illustrate these principles.
Furthermore, the study of intermolecular interactions, such as aggregation, in cyanine dyes provides insights into self-assembly processes and the influence of molecular packing on optical properties. acs.org Understanding these phenomena is crucial for the development of new materials with tailored optical and electronic characteristics.
The development of new synthetic methodologies for this compound can also lead to broader advances in organic synthesis. The discovery of novel reactions and catalytic systems for the construction and functionalization of complex organic molecules can have far-reaching impacts on the synthesis of pharmaceuticals, agrochemicals, and other functional materials. acs.org
In essence, the continued exploration of this compound serves as a vehicle for driving innovation in synthesis, spectroscopy, and computational chemistry, with the knowledge gained having a ripple effect across the chemical sciences.
Q & A
Q. What ethical review processes are essential when conducting animal studies involving this compound?
- Methodological Answer: Submit protocols to institutional animal care committees (IACUC) for approval. Adhere to the 3Rs principle (Replacement, Reduction, Refinement). Predefine humane endpoints and randomization procedures. Document adverse events transparently and archive raw data for audit trails .
Tables: Key Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
